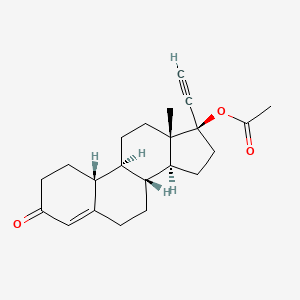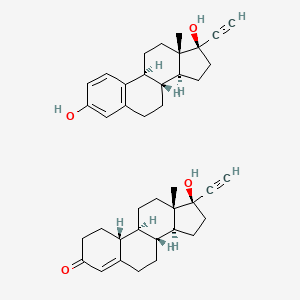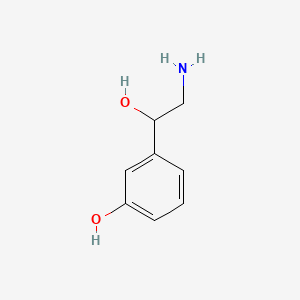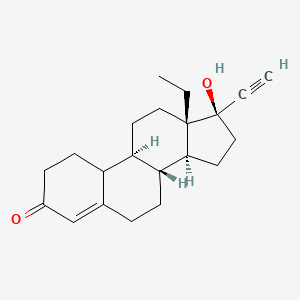
诺瓦隆
概述
描述
诺瓦隆是一种具有杀虫特性的化学化合物,属于昆虫生长调节剂类杀虫剂。它是由Makhteshim-Agan Industries Ltd. 开发的一种苯甲酰苯基脲类化合物。诺瓦隆被用于多种粮食作物,包括苹果、马铃薯、十字花科蔬菜、观赏植物和棉花。 它以其对环境和非目标生物的低风险而闻名,使其成为害虫综合治理的重要选择 .
科学研究应用
诺瓦隆具有广泛的科学研究应用。在化学领域,它被用作研究苯甲酰苯基脲的合成和反应性的模型化合物。在生物学领域,诺瓦隆被用于研究昆虫生长调节剂对昆虫发育和生理的影响。在医学领域,它正在被研究用于控制昆虫传播疾病的潜力。 在工业中,诺瓦隆被用作杀虫剂,以保护作物免受昆虫害虫的侵害,减少对更有害农药的依赖 .
作用机制
诺瓦隆通过抑制几丁质的合成发挥作用,几丁质是节肢动物外骨骼的主要结构成分。这种抑制破坏了未成熟昆虫的正常生长和发育过程,导致其死亡。诺瓦隆主要通过摄入发挥作用,但也具有一定的接触活性。 其作用机制中涉及的分子靶标和途径包括几丁质合成酶和几丁质酶基因 .
安全和危害
Novaluron can cause serious eye irritation and may be harmful if inhaled . It may cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
未来方向
Novaluron has been studied for its potential use in controlling dengue vector mosquitoes . The study suggests that authorities should critically review a reduction of the presently recommended field dosage of 200 ppm novaluron by ×100 or more. This would provide the same efficacy but mitigate environmental pollution, development of vector resistance, and financial losses .
生化分析
Biochemical Properties
Novaluron interacts with enzymes and proteins involved in the synthesis of chitin, a key component of the exoskeleton of insects . It inhibits chitin formation, specifically targeting larval insect stages that actively synthesize chitin . The exact biochemical activity of these compounds, which gives them their insecticidal activity, has not yet been elucidated .
Cellular Effects
Novaluron affects various types of cells and cellular processes. In laboratory studies, novaluron was found to be highly active against Cx. quinquefasciatus, disrupting molting in nymphs and preventing adult females from developing viable oothecae . It also interferes with ootheca production in adult females, but only before they form an ootheca .
Molecular Mechanism
The exact mechanism of action of novaluron has not been extensively researched, but the general mechanisms and effects common to benzoylphenyl ureas apply. The compound inhibits chitin formation, targeting specifically larval insect stages that actively synthesize chitin . This results in abnormal endocuticular deposition and abortive molting, leading to the death of the insect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of novaluron change over time. For instance, in a study on red palm weevil larvae, 100% mortality was observed within 24 hours at a dose of 20 ppm . The total elimination of Aedes larvae continued for up to 2 weeks and a 50% reduction was observed until the 8th week .
Dosage Effects in Animal Models
Animal studies have shown that doses of novaluron can affect the liver, kidney, spleen, pancreas, thymus, and adrenal glands, among others .
Metabolic Pathways
The absorbed novaluron is metabolized and 14 and 15 components were detected in the urine and bile respectively . The main metabolic pathway was cleavage of the urea bridge between the chlorophenyl- and difluorophenylgroups .
准备方法
诺瓦隆可以通过一个四步反应过程合成。合成从2-氯-4-硝基苯酚还原为氯-4-氨基苯酚开始。然后,与全氟乙烯基-全氟甲基醚进行加成反应,生成3-氯-4-[1,1,2-三氟-2-(三氟甲氧基)-乙氧基]苯胺。 最后几步涉及该中间体与2,6-二氟苯甲酰氯反应,然后环化生成诺瓦隆 .
化学反应分析
诺瓦隆会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应形成的主要产物取决于所用的特定条件和试剂。 例如,诺瓦隆的氧化会导致羟基化衍生物的形成,而还原可以生成胺衍生物 .
相似化合物的比较
诺瓦隆与其他昆虫生长调节剂(如吡丙醚、苏云金杆菌和 temephos)类似。诺瓦隆独特之处在于其对几丁质合成的特异性抑制,使其对多种害虫高度有效。吡丙醚作为保幼激素类似物,苏云金杆菌作用于神经系统,而 temephos 是一种有机磷杀虫剂。 诺瓦隆独特的作用机制,加上它对非目标生物的低毒性,使其成为害虫综合治理中的一项宝贵工具 .
属性
IUPAC Name |
N-[[3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF8N2O4/c18-8-6-7(4-5-11(8)31-16(22,23)14(21)32-17(24,25)26)27-15(30)28-13(29)12-9(19)2-1-3-10(12)20/h1-6,14H,(H2,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPPVKZQTLUDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)OC(C(OC(F)(F)F)F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2C(O)NHC(O)NHC6H3ClOCF2CFHOCF3, C17H9ClF8N2O4 | |
| Record name | Novaluron | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034773 | |
| Record name | Novaluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [MSDSonline] | |
| Record name | Novaluron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6400 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in organic solvents, In water, 0.9531 mg/l @ 25 °C | |
| Record name | NOVALURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.66 g/cu cm | |
| Record name | NOVALURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000375 [mmHg], 3.75X10-6 mm Hg @ 40 °C | |
| Record name | Novaluron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6400 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NOVALURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
116714-46-6 | |
| Record name | Novaluron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116714-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Novaluron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116714466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Novaluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, N-[[[3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]amino]carbonyl]-2,6-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOVALURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8H1B3CW0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NOVALURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
176-179 °C | |
| Record name | NOVALURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of novaluron?
A1: Novaluron is a benzoylphenyl urea (BPU) insecticide that acts as a chitin synthesis inhibitor (CSI). [, , , ] It disrupts the formation of chitin, a crucial component of insect cuticles, leading to abnormal endocuticular deposition and abortive molting. []
Q2: How does novaluron impact insect development?
A2: Novaluron primarily targets the larval stages of insects. [] By inhibiting chitin synthesis, it disrupts the molting process, ultimately causing larval death. [, ] This effect has been observed in various species, including the codling moth (Cydia pomonella), [] Colorado potato beetle (Leptinotarsa decemlineata), [, , , ] and cotton leafworm (Spodoptera littoralis). [, ]
Q3: Does novaluron affect adult insects?
A3: While novaluron is not directly lethal to adult insects, studies have demonstrated sublethal effects on reproduction. [, ] For instance, exposure of adult codling moths to novaluron reduced egg viability, regardless of whether the exposure was through ingestion, contact, or topical spray. []
Q4: Are there any observed transovarial effects of novaluron?
A4: Yes, research indicates that novaluron can be transferred from treated adult insects to their eggs, reducing egg hatch. This transovarial activity has been observed in species like the codling moth, [] obliquebanded leafroller (Choristoneura rosaceana), [] and azalea lace bug (Stephanitis pyrioides). [, , ]
Q5: How does novaluron compare to other chitin synthesis inhibitors in terms of effectiveness?
A5: Laboratory studies show that novaluron exhibits higher potency against certain pests compared to other benzoylphenyl ureas like teflubenzuron and chlorfluazuron. For example, the LC50 of novaluron on 3rd-instar cotton leafworm (Spodoptera littoralis) was tenfold lower than that of teflubenzuron. []
Q6: What is the molecular formula and weight of novaluron?
A6: The molecular formula of novaluron is C28H27ClF2N4O3 and its molecular weight is 540.99 g/mol.
Q7: Is there information available on the spectroscopic data of novaluron?
A7: While the provided research does not delve into detailed spectroscopic data, specific analytical techniques employed for novaluron characterization and quantification are discussed. These include High Performance Liquid Chromatography (HPLC) [] and gas chromatography with electron capture detection (GC-ECD). []
Q8: How stable is novaluron under field conditions?
A8: Studies show that novaluron exhibits good residual activity, indicating persistence in the environment. [, , , ] For example, on potato foliage, a single application of novaluron provided up to 85% mortality of Colorado potato beetle larvae even after 5 weeks. [, ]
Q9: Does rainfall affect novaluron's effectiveness?
A9: Artificial rain simulations showed minimal impact on novaluron's efficacy against cotton leafworm larvae and whitefly nymphs, suggesting suitability for use in tropical and rainy conditions. []
Q10: How does novaluron degrade in the environment?
A10: While specific degradation pathways are not discussed in the provided research, the studies highlight its persistence in various environmental matrices. [, , , ] Further research into its environmental fate and degradation products would be beneficial.
Q11: Are there slow-release formulations of novaluron available?
A11: Yes, research explored the development of slow-release formulations using wax-based matrices to prolong novaluron's effectiveness in controlling mosquito larvae in standing water. [] These formulations aimed to provide consistent release regardless of water conditions, potentially reducing the frequency of reapplication.
Q12: Does novaluron pose risks to beneficial insects?
A13: While novaluron generally exhibits low toxicity towards adult beneficial insects, some studies suggest negative impacts on specific species and life stages. [, , , ] For example, exposure to novaluron residues negatively affected the development and reproduction of the alfalfa leafcutting bee (Megachile rotundata). [, ]
Q13: Is there a risk of resistance development in insect populations exposed to novaluron?
A14: While novaluron possesses characteristics that might delay resistance development, studies have observed varying levels of susceptibility to novaluron in Colorado potato beetle populations, even without prior exposure. [, ] This emphasizes the need for judicious use and appropriate resistance management strategies.
Q14: What are the implications of novaluron's mode of action for resistance management?
A15: Novaluron's unique mode of action, distinct from neurotoxic insecticides like organophosphates, carbamates, and pyrethroids, makes it a valuable tool for resistance management programs. [, ] By rotating novaluron with insecticides having different modes of action, the selection pressure on pest populations can be diversified, potentially delaying resistance development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















